molecular formula C17H25N5O3 B2813724 N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1396794-38-9

N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2813724
CAS No.: 1396794-38-9
M. Wt: 347.419
InChI Key: NIPZCBJMFHDXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a distinctive structure combining oxolane (tetrahydrofuran), piperidine, and pyrazine rings linked by an ethanediamide spacer. Compounds with piperazine and pyrazine motifs are frequently investigated for their potential to interact with central nervous system targets, including various enzyme families and G-protein coupled receptors. The presence of the ethanediamide (oxalamide) group is particularly noteworthy, as this functionality is known to act as a privileged scaffold in drug discovery, often conferring favorable binding characteristics and metabolic stability. Preliminary research on analogous structures suggests potential bioactivity relevant to the development of novel therapeutic agents. This product is intended for research purposes only and is not approved for human diagnostic or therapeutic use. Researchers are encouraged to conduct their own safety and toxicity assessments before handling.

Properties

IUPAC Name

N'-(oxolan-2-ylmethyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c23-16(17(24)21-11-14-2-1-9-25-14)20-10-13-3-7-22(8-4-13)15-12-18-5-6-19-15/h5-6,12-14H,1-4,7-11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPZCBJMFHDXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the Pyrazine-Piperidine Intermediate: The initial step involves the reaction of pyrazine with piperidine under controlled conditions to form the pyrazine-piperidine intermediate.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.

  • **Introduction of the Tetra

Biological Activity

N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxolane ring, a pyrazine moiety, and a piperidine ring. Its molecular formula is C21H27N5O3C_{21}H_{27}N_5O_3 with a molecular weight of 397.48 g/mol. The chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC21H27N5O3
Molecular Weight397.48 g/mol
LogP0.8117
Polar Surface Area68.51 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The compound may act as an antagonist or agonist depending on the specific biological context, influencing pathways associated with neuropsychiatric disorders and other conditions.

Antitumor Activity

Research indicates that derivatives of piperidine, including those related to the compound , exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been shown to inhibit tumor cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest .

Antiviral Properties

The compound's structural features suggest potential antiviral activity, particularly against viruses that target the central nervous system (CNS). Previous studies have highlighted that piperidine derivatives can inhibit viral replication by interfering with viral entry or replication processes .

Neuropharmacological Effects

Given its piperidine backbone, this compound may also exhibit neuropharmacological effects. Piperidine derivatives have been implicated in both CNS depressant and stimulant activities based on dosage levels, making them candidates for further investigation in the treatment of neuropsychiatric disorders .

Study on Antitumor Activity

In a study assessing the antitumor effects of piperidine derivatives, it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. These results suggest a promising therapeutic potential for this class of compounds in oncology .

Evaluation of Antiviral Efficacy

A comparative study evaluated the antiviral efficacy of several piperidine derivatives against HIV and other viruses. The results indicated that certain modifications to the piperidine ring significantly enhanced antiviral activity, suggesting that this compound could be further optimized for improved efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs sharing piperidine, amide, or heterocyclic motifs.

N'-[(4-Fluorophenyl)methyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide (BG15440)

  • Structure : Ethanediamide core with 4-fluorophenylmethyl and pyrazine-piperidinylmethyl substituents.
  • Molecular Formula : C₁₉H₂₂FN₅O₂.
  • Comparison :
    • Substituent Differences : BG15440 replaces the oxolane group with a lipophilic 4-fluorophenylmethyl group, enhancing aromatic interactions but reducing polarity.
    • Molecular Weight : 371.41 g/mol (vs. ~347 g/mol for the target compound).
    • Implications : The fluorophenyl group in BG15440 may improve membrane permeability, while the oxolane in the target compound could enhance solubility.

Fentanyl Analogs (e.g., Thiophene Fentanyl, Para-Methylfentanyl)

  • Structures : Piperidine-based opioids with amide or carboxamide substituents.
    • Thiophene Fentanyl : N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide.
    • Para-Methylfentanyl : N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.
  • Comparison: Core Similarities: Piperidine and amide groups are shared, but fentanyl analogs lack pyrazine or oxolane motifs. Pharmacology: Fentanyl analogs target opioid receptors, whereas the pyrazine-piperidine group in the target compound may interact with non-opioid targets (e.g., kinases or neurotransmitter receptors).

Goxalapladib

  • Structure : Complex acetamide with naphthyridine, difluorophenyl, and trifluoromethyl groups.
  • Molecular Formula : C₄₀H₃₉F₅N₄O₃.
  • Comparison :
    • Substituent Complexity : Goxalapladib incorporates fluorinated aromatic systems, contrasting with the target compound’s oxolane and pyrazine groups.
    • Application : Used in atherosclerosis, demonstrating how substituent diversity directs therapeutic outcomes.

Structural and Functional Implications of Substituents

Impact of Substituents on Physicochemical Properties

Property Target Compound BG15440 Thiophene Fentanyl
Polar Groups Oxolane (C₅H₉O) None Thiophene (C₄H₃S)
Aromatic Groups Pyrazine (C₄H₃N₂) Fluorophenyl (C₆H₄F) Phenyl (C₆H₅)
Molecular Weight ~347 g/mol 371.41 g/mol ~412 g/mol (estimated)
Predicted Solubility Moderate (polar oxolane) Low (lipophilic F) Low (aromatic dominance)

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide?

Answer:
The synthesis typically involves a multi-step approach:

Subunit Preparation :

  • The oxolane (tetrahydrofuran) derivative is functionalized via alkylation or amidation to introduce the methyl group for coupling.
  • The pyrazine-piperidine moiety is synthesized separately through nucleophilic substitution or reductive amination (e.g., reacting pyrazine-2-carboxylate with piperidin-4-ylmethanol) .

Coupling Reaction :

  • The final step involves coupling the two subunits using a carbodiimide-mediated amide bond formation (e.g., EDC/HOBt or DCC) under inert conditions .

Purification :

  • Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or preparative HPLC is used to isolate the product .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR validates substituent positions (e.g., oxolane methyl protons at δ 3.5–4.0 ppm, pyrazine protons at δ 8.2–8.8 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine-pyrazine region .
  • High-Resolution Mass Spectrometry (HRMS) :
    • Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₆N₅O₃: 396.2028) .
  • X-ray Crystallography :
    • Resolves 3D conformation and hydrogen-bonding patterns in crystalline form .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

  • Reaction Path Search :
    Quantum chemical calculations (e.g., DFT) model transition states to predict optimal solvents, temperatures, and catalysts. For example, DMF may stabilize intermediates via dipole interactions .
  • Machine Learning :
    Training models on similar oxalamide syntheses can predict yields and side reactions (e.g., hydrolysis of amide bonds under acidic conditions) .
  • Solvent Screening :
    COSMO-RS simulations evaluate solvent polarity effects on reaction efficiency .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

Answer:

  • Orthogonal Assays :
    Validate activity using both in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity in HEK293 cells) to rule out assay-specific artifacts .
  • Structural Analysis :
    Use X-ray crystallography or molecular docking to confirm target binding modes. For example, pyrazine interactions with kinase ATP pockets may vary due to conformational flexibility .
  • Batch Reproducibility :
    Verify purity (>98% via HPLC) and stereochemical consistency (e.g., chiral HPLC) across experimental replicates .

Advanced: What strategies mitigate poor aqueous solubility in biological assays?

Answer:

  • Co-Solvent Systems :
    Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .
  • Prodrug Design :
    Introduce ionizable groups (e.g., phosphate esters) on the oxolane or pyrazine moieties for improved pharmacokinetics .
  • Structural Analogues :
    Replace the oxolane group with a morpholine ring to increase hydrophilicity while retaining activity .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies :
    Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, then monitor degradation via LC-MS .
  • Plasma Stability Assays :
    Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using UPLC-PDA .
  • Temperature Sensitivity :
    Store at 4°C, 25°C, and 40°C for 1 month; analyze for amide bond hydrolysis or oxidation byproducts .

Advanced: What techniques elucidate the compound’s interaction with biological targets (e.g., receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) :
    Measures real-time binding kinetics (ka/kd) to immobilized targets .
  • Isothermal Titration Calorimetry (ITC) :
    Quantifies binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic drivers .
  • Cryo-EM :
    Resolves binding conformations in membrane-bound targets (e.g., GPCRs) at near-atomic resolution .

Advanced: How to address discrepancies in reported synthetic yields across studies?

Answer:

  • Reaction Monitoring :
    Use in situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction quenching .
  • Catalyst Screening :
    Test palladium, copper, or enzyme catalysts for amidation efficiency .
  • Byproduct Analysis :
    Identify side products (e.g., dimerization) via LC-MS and adjust stoichiometry or solvent polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.